molecular formula C19H25NO B2471098 N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE CAS No. 391220-92-1

N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE

Cat. No.: B2471098
CAS No.: 391220-92-1
M. Wt: 283.415
InChI Key: NFDQILPBGXQVEQ-UHFFFAOYSA-N
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Description

N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is a compound that features an adamantane moiety attached to an ethyl group, which is further connected to a benzamide structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure

Mechanism of Action

Target of Action

The primary target of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is speculated to be the non-structural protein DENV NS2B/NS3 protease of the dengue virus . This protein plays a crucial role in the life cycle of the virus, making it a promising target for antiviral agents .

Mode of Action

This compound is believed to interact with its target by inhibiting the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell . This interaction disrupts the normal function of the DENV NS2B/NS3 protease, thereby inhibiting the replication of the virus .

Biochemical Pathways

It is known that the compound interferes with the replication cycle of the dengue virus . By inhibiting the DENV NS2B/NS3 protease, this compound prevents the virus from successfully replicating within host cells .

Pharmacokinetics

The compound’s adamantane structure suggests it may have good bioavailability due to the lipophilic nature of adamantane derivatives

Result of Action

The result of this compound’s action is the inhibition of the dengue virus replication within host cells . By preventing the virus from replicating, this compound can potentially halt the progression of the disease caused by the virus .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the pH and temperature of the host organism’s body can impact the compound’s stability and efficacy . Additionally, the presence of other molecules in the body can potentially affect the compound’s ability to reach and interact with its target

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE typically involves the reaction of 1-bromoadamantane with benzamide derivatives. One common method includes the use of carboxylic acid amides in the presence of a catalyst such as manganese. The reaction conditions often involve heating and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound can be optimized using microwave irradiation techniques. This method significantly increases yields and reduces reaction times compared to conventional heating methods. The process involves reacting amantadine with benzoyl chloride under microwave irradiation .

Chemical Reactions Analysis

Types of Reactions

N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amines derived from the benzamide group.

    Substitution: Various substituted adamantane derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is unique due to its combination of the adamantane moiety with a benzamide structure, providing both stability and potential biological activity. Its synthesis can be efficiently optimized using microwave irradiation, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-adamantyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDQILPBGXQVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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